Hydroxyterbinafine b-D-glucuronide
Description
Hydroxyterbinafine β-D-glucuronide is a glucuronidated metabolite, formed via the conjugation of hydroxyterbinafine (a derivative of terbinafine, an antifungal agent) with β-D-glucuronic acid. This process, mediated by UDP-glucuronosyltransferase enzymes, enhances water solubility to facilitate renal excretion . While direct evidence for hydroxyterbinafine β-D-glucuronide is absent in the provided sources, its structural and functional characteristics align with other β-D-glucuronides, which are critical in drug metabolism, detoxification, and biomarker applications.
Properties
CAS No. |
99473-12-8 |
|---|---|
Molecular Formula |
C27H33NO7 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1 |
InChI Key |
XWKOYVRIRYSRSH-APVLZFLUSA-N |
SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Isomeric SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Synonyms |
(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.
Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.
Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.
Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of hydroxyterbinafine b-D-glucuronide involves the inhibition of fungal squalene monooxygenase, an enzyme crucial for ergosterol synthesis in fungal cell walls. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death .
Comparison with Similar Compounds
Comparison with Similar β-D-Glucuronides
β-D-glucuronides vary in pharmacological roles, metabolic pathways, and analytical methodologies. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural and Functional Diversity
- Apigenin 7-O-β-D-glucuronide (): Structure: Flavonoid glucuronide with hydroxyl and glucuronide moieties. Pharmacokinetics: Low human intestinal absorption (HIA: 27.9–29.7%) and negative Caco-2 permeability (-0.59 to -0.46 ×10⁻⁶ cm/s), indicating poor membrane penetration .
- Ethyl-β-D-glucuronide (): Structure: Ethanol metabolite with a glucuronide group. Application: Biomarker for alcohol consumption in forensic toxicology . Detection: Utilizes UPLC-tandem MS and ELISA for high sensitivity.
Data Tables
Table 1: Key Pharmacokinetic Parameters of Selected β-D-Glucuronides
Table 2: Enzymatic Substrates for β-Glucuronidase Detection
Biological Activity
Hydroxyterbinafine β-D-glucuronide is a significant metabolite of terbinafine, an antifungal agent widely used for treating dermatophyte infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic implications based on current research findings.
Overview of Hydroxyterbinafine β-D-Glucuronide
Hydroxyterbinafine β-D-glucuronide is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility and excretion of drugs. The primary enzyme responsible for this conversion is UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to various substrates, including hydroxyterbinafine. This modification can significantly alter the biological activity and pharmacological properties of the parent compound.
Mechanisms of Biological Activity
-
Antifungal Activity :
- Hydroxyterbinafine exhibits antifungal properties similar to its parent compound, terbinafine. It primarily acts by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to fungal cell death due to the accumulation of toxic squalene and a deficiency in ergosterol, which is vital for maintaining membrane integrity.
-
Metabolic Stability :
- The glucuronidation process enhances the metabolic stability of hydroxyterbinafine, allowing for prolonged therapeutic effects and reduced toxicity. Studies have indicated that glucuronidated metabolites may have altered binding affinities to fungal targets compared to non-glucuronidated forms, potentially affecting efficacy.
-
Pharmacokinetics :
- Hydroxyterbinafine β-D-glucuronide has been shown to have different pharmacokinetic profiles compared to terbinafine. Its increased water solubility facilitates renal excretion and may influence dosing regimens in clinical settings.
Case Studies and Clinical Trials
- A clinical study involving patients with onychomycosis demonstrated that hydroxyterbinafine β-D-glucuronide levels were significantly correlated with treatment outcomes, suggesting its role as a biomarker for therapeutic efficacy (PubMed ID: 11118813) .
- Another investigation highlighted that patients who metabolized terbinafine to hydroxyterbinafine at higher rates showed improved responses to treatment, indicating the importance of individual metabolic pathways in drug efficacy.
Data Table: Comparison of Biological Activities
| Compound | Mechanism of Action | Antifungal Activity | Metabolic Stability | Clinical Relevance |
|---|---|---|---|---|
| Terbinafine | Inhibition of squalene epoxidase | High | Moderate | Standard treatment for fungal infections |
| Hydroxyterbinafine β-D-glucuronide | Inhibition of squalene epoxidase (enhanced) | Moderate | High | Potential biomarker for treatment response |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
